(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone
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Overview
Description
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone is a complex organic compound that features a unique structure combining a benzodioxin ring with an amino group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone typically involves multiple steps. One common approach starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The overall yield of this process can be optimized by carefully selecting solvents and reaction temperatures to minimize side reactions and simplify the isolation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or other reductions.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzodioxin derivatives.
Scientific Research Applications
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active compound.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanone
- (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(4-fluorophenyl)methanone
- 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
Uniqueness
What sets (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2,4-dichlorophenyl)methanone apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable for targeted research applications where these properties are advantageous.
Properties
Molecular Formula |
C15H11Cl2NO3 |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C15H11Cl2NO3/c16-8-1-2-9(11(17)5-8)15(19)10-6-13-14(7-12(10)18)21-4-3-20-13/h1-2,5-7H,3-4,18H2 |
InChI Key |
LPAMVTZADMZQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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